molecular formula C11H15BrN2O B13544000 1-(3-Bromo-4-methoxyphenyl)piperazine

1-(3-Bromo-4-methoxyphenyl)piperazine

Cat. No.: B13544000
M. Wt: 271.15 g/mol
InChI Key: CHAZJWNBJJSUBT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. Another method involves the use of 3-bromo-4-methoxybenzyl chloride, which reacts with piperazine in the presence of a base like potassium carbonate. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols. This reaction often requires the presence of a catalyst and elevated temperatures.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its interactions with biological targets are of particular interest.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(3-Bromo-4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.

    1-(4-Bromophenyl)piperazine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    1-(3-Chloro-4-methoxyphenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

CHAZJWNBJJSUBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)Br

Origin of Product

United States

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